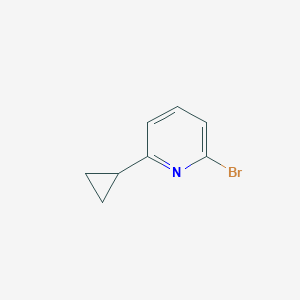
2-Bromo-6-ciclopropilpiridina
Descripción general
Descripción
2-Bromo-6-cyclopropylpyridine is a useful research compound. Its molecular formula is C8H8BrN and its molecular weight is 198.06 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-6-cyclopropylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-6-cyclopropylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-cyclopropylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
2-Bromo-6-ciclopropilpiridina: es un intermedio valioso en la investigación farmacéutica. Su estructura es susceptible a una posterior funcionalización, lo que la convierte en un bloque de construcción versátil para la síntesis de diversos compuestos farmacológicamente activos. Por ejemplo, se puede usar para crear análogos de fármacos conocidos para mejorar su eficacia o reducir los efectos secundarios. El átomo de bromo en el compuesto es particularmente útil para reacciones de acoplamiento cruzado, que son fundamentales en la construcción de moléculas complejas para el descubrimiento de fármacos .
Química Agrícola
En el ámbito de la agricultura, This compound puede utilizarse para desarrollar nuevos pesticidas y herbicidas. Su reactividad permite la creación de compuestos que pueden interactuar con objetivos biológicos específicos en las plagas, lo que podría conducir a estrategias de protección de cultivos más efectivas. El grupo ciclopropilo puede impartir una actividad biológica única, que se explora en el diseño de nuevos agroquímicos .
Ciencia de Materiales
Los científicos de materiales pueden explorar el uso de This compound en la síntesis de nuevos materiales. Su incorporación a polímeros o moléculas pequeñas puede conducir a materiales con propiedades únicas, como una mayor estabilidad térmica o conductividad eléctrica. Este compuesto podría desempeñar un papel en la creación de materiales avanzados para aplicaciones de electrónica o nanotecnología .
Síntesis Química
This compound: sirve como un intermedio sintético crucial en la química orgánica. Puede sufrir diversas transformaciones químicas, incluidas reacciones de acoplamiento catalizadas por paladio, para sintetizar moléculas complejas. Su presencia en una vía sintética puede agilizar la producción de moléculas diana, lo que la convierte en una herramienta valiosa para los químicos que trabajan en la síntesis orgánica compleja .
Química Analítica
En química analítica, This compound se puede utilizar como estándar o reactivo en métodos cromatográficos y espectrometría de masas. Puede ayudar en la cuantificación e identificación de compuestos en mezclas complejas, jugando un papel crítico en el análisis de productos farmacéuticos, muestras ambientales o matrices biológicas .
Ciencia Ambiental
Los científicos ambientales podrían investigar This compound por su destino y comportamiento ambiental. Comprender cómo se degrada o persiste este compuesto en varios entornos puede informar las evaluaciones de riesgos y el desarrollo de estrategias de remediación. También puede servir como compuesto modelo para estudiar el impacto ambiental de los productos químicos orgánicos bromados .
Bioquímica
En bioquímica, This compound podría utilizarse para sondear vías bioquímicas o como precursor para sintetizar biomoléculas. Su reactividad con diversas biomoléculas puede aprovecharse para estudiar mecanismos enzimáticos o para desarrollar sondas para comprender los procesos celulares .
Nanotecnología
Por último, en nanotecnología, This compound puede encontrar aplicaciones en la síntesis de nanomateriales. Su capacidad para participar en reacciones químicas controladas puede ser esencial para crear nanopartículas con funciones específicas, que podrían utilizarse en diagnósticos médicos, electrónica o como catalizadores .
Propiedades
IUPAC Name |
2-bromo-6-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQSZDKUCGKHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671693 | |
| Record name | 2-Bromo-6-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086381-26-1 | |
| Record name | 2-Bromo-6-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-cyclopropylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1520141.png)


![tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane](/img/structure/B1520144.png)
![4-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1520145.png)
![C-Benzo[b]thiophen-5-yl-methylamine hydrochloride](/img/structure/B1520146.png)






